cis-7,10,13,16-Docosatetraenoic acid methyl ester

Description

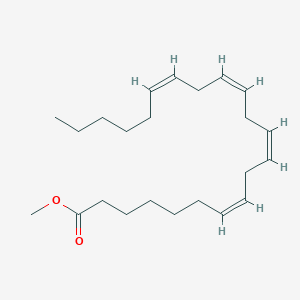

cis-7,10,13,16-Docosatetraenoic acid methyl ester (methyl adrenate, DTA methyl ester) is a methylated derivative of adrenic acid (AdA), an ω-6 polyunsaturated fatty acid (PUFA) with the systematic name all-cis-7,10,13,16-docosatetraenoic acid (C22:4n-6). This compound is characterized by four cis-configured double bonds at positions 7, 10, 13, and 16 (). The methyl ester form enhances solubility in organic solvents, making it suitable for lipidomics, membrane studies, and biochemical research (). It has been identified in marine organisms, such as Aplysia depilans, and is implicated in inflammatory pathways via TNFα modulation (). Its molecular formula is C₂₃H₃₈O₂, with a molecular weight of 346.55 g/mol ().

Propriétés

Formule moléculaire |

C23H38O2 |

|---|---|

Poids moléculaire |

346.5 g/mol |

Nom IUPAC |

methyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |

InChI |

InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16- |

Clé InChI |

ABGHYAFHPINIHF-ZKWNWVNESA-N |

SMILES isomérique |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC |

SMILES canonique |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Esterification of Free Fatty Acids

The most common route involves direct esterification of cis-7,10,13,16-docosatetraenoic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the reaction, typically conducted at 60–80°C for 4–6 hours. The stoichiometric ratio of acid to methanol (1:10–1:20) ensures complete conversion, with excess methanol removed via rotary evaporation post-reaction. Challenges include minimizing isomerization of double bonds, which requires inert atmospheres (N₂ or Ar) and avoidance of prolonged heating.

Example Protocol:

-

Dissolve cis-7,10,13,16-docosatetraenoic acid (5.0 g, 14.4 mmol) in anhydrous methanol (100 mL).

-

Add concentrated H₂SO₄ (0.5 mL) dropwise under nitrogen.

-

Reflux at 65°C for 5 hours.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.

Transesterification of Triglycerides

Alternative methods utilize transesterification of natural oil triglycerides containing the precursor fatty acid. Enzymatic catalysis (e.g., lipases) or alkali metals (e.g., NaOCH₃) facilitates methanolysis at 50–60°C. For example, oils rich in cis-7,10,13,16-docosatetraenoic acid (e.g., microbial or marine sources) are reacted with methanol (1:6 w/v) and 0.5% NaOH at 60°C for 2 hours. The crude ester is then washed with water and dried.

Purification and Isolation Techniques

Fractional Distillation

Due to its high boiling point (432.1°C) and thermal sensitivity, short-path distillation under reduced pressure (0.1–1.0 mmHg) is preferred. This minimizes decomposition while separating the ester from unreacted acid or glycerol byproducts.

Chromatographic Methods

-

Silica Gel Chromatography : A hexane:ethyl acetate (9:1) eluent system resolves the ester from polar impurities.

-

Argentation Chromatography : Silver nitrate-impregnated silica gel selectively retains unsaturated esters, enhancing purity (>98% by GC).

Physicochemical Characterization

Post-synthesis validation employs:

-

GC-MS : Retention time and fragmentation pattern (m/z 346.5 [M]⁺).

-

NMR : Characteristic signals at δ 3.66 (s, 3H, OCH₃) and δ 5.30–5.40 (m, 8H, CH=CH).

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 25 |

| Corn Oil | 10 |

| Ethanol | 15 |

Industrial-Scale Production Challenges

Scaling synthesis requires addressing:

-

Double Bond Isomerization : Controlled reaction temperatures (<70°C) and inert gas blankets.

-

Cost of Precursors : Microbial fermentation of Schizochytrium spp. provides sustainable docosatetraenoic acid.

-

Purification Efficiency : Molecular distillation achieves >95% purity but demands specialized equipment.

Emerging Methodologies

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'acide docosatétraénoïque méthylique cis-7,10,13,16 a plusieurs applications dans la recherche scientifique:

Chimie: Il est utilisé comme standard en chromatographie en phase gazeuse pour l'analyse des esters méthyliques d'acides gras.

Biologie: Le composé est étudié pour son rôle dans la structure et la fonction de la membrane cellulaire.

Médecine: La recherche est en cours pour explorer ses effets thérapeutiques potentiels, y compris ses propriétés anti-inflammatoires et neuroprotectrices.

Industrie: Il est utilisé dans la formulation de compléments alimentaires et d'aliments fonctionnels en raison de ses bienfaits pour la santé

Mécanisme d'action

Le mécanisme d'action de l'acide docosatétraénoïque méthylique cis-7,10,13,16 implique son incorporation dans les membranes cellulaires, où il influence la fluidité et la fonction de la membrane. Il peut moduler l'activité des enzymes et des récepteurs liés à la membrane, affectant ainsi divers processus cellulaires. Le composé agit également comme un précurseur de médiateurs lipidiques bioactifs qui jouent un rôle dans l'inflammation et la signalisation cellulaire.

Applications De Recherche Scientifique

Nutritional Studies

DTAEME is being investigated for its role in human nutrition, particularly as a source of omega-3 fatty acids. Research indicates that docosahexaenoic acid and its derivatives can play a significant role in brain health and development .

Anti-inflammatory Properties

Studies have demonstrated that DTAEME exhibits anti-inflammatory effects by inhibiting the NF-κB pathway. This inhibition can potentially reduce the risk of chronic diseases associated with inflammation, such as cardiovascular diseases and certain cancers .

Metabolic Regulation

Research has indicated that DTAEME may influence metabolic processes through its interaction with the AMPK pathway. This pathway is crucial for maintaining energy balance within cells and may have implications for metabolic disorders such as obesity and diabetes .

Fatty Acid Oxidation Inhibition

DTAEME has been identified as a fatty acid oxidation inhibitor found in oregano essential oils. This property suggests potential applications in food preservation and flavor enhancement by inhibiting rancidity .

Case Studies

Mécanisme D'action

The mechanism of action of cis-7,10,13,16-Docosatetraenoic acid methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, thereby affecting various cellular processes. The compound also acts as a precursor to bioactive lipid mediators that play roles in inflammation and cell signaling .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Selected PUFA Methyl Esters

| Compound Name | Systematic Name | Chain Length | Double Bonds (Position) | ω-Class | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|---|

| DTA methyl ester | cis-7,10,13,16-Docosatetraenoic acid ME | C22 | 4 (7,10,13,16) | ω-6 | C₂₃H₃₈O₂ | 346.55 |

| Arachidonic acid methyl ester (AA ME) | cis-5,8,11,14-Eicosatetraenoic acid ME | C20 | 4 (5,8,11,14) | ω-6 | C₂₁H₃₂O₂ | 316.48 |

| EPA methyl ester | cis-5,8,11,14,17-Eicosapentaenoic acid ME | C20 | 5 (5,8,11,14,17) | ω-3 | C₂₁H₃₀O₂ | 314.46 |

| DHA methyl ester | cis-4,7,10,13,16,19-Docosahexaenoic acid ME | C22 | 6 (4,7,10,13,16,19) | ω-3 | C₂₃H₃₄O₂ | 342.51 |

| Osbond acid methyl ester | cis-4,7,10,13,16-Docosapentaenoic acid ME | C22 | 5 (4,7,10,13,16) | ω-6 | C₂₃H₃₆O₂ | 344.53 |

Key Observations :

- Chain Length : DTA methyl ester (C22) shares a longer carbon backbone than AA (C20) but matches DHA and osbond acid (C22).

- Double Bond Positioning : DTA’s double bonds begin at C7, distinguishing it from osbond acid (C4) and DHA (C4) ().

- ω-Class : As an ω-6 PUFA, DTA methyl ester is metabolically linked to arachidonic acid (precursor) but contrasts with ω-3 derivatives like EPA and DHA ().

Key Observations :

- Pro-inflammatory vs. Anti-inflammatory : DTA and AA (ω-6) promote inflammation, whereas EPA and DHA (ω-3) counteract it ().

- Metabolic Stability : DTA’s epoxy metabolites (EpFAs) are degraded by soluble epoxide hydrolase (sEH), similar to AA-derived epoxides. sEH inhibition enhances their bioavailability ().

Physicochemical Properties

Table 3: Chromatographic and Physical Properties

Activité Biologique

Cis-7,10,13,16-docosatetraenoic acid methyl ester (DTAEME), a derivative of docosahexaenoic acid (DHA), is a long-chain polyunsaturated fatty acid (PUFA) known for its diverse biological activities. This compound is particularly significant in biochemical research due to its role in modulating various cellular pathways and potential therapeutic applications.

- Molecular Formula : C23H38O2

- Molecular Weight : 346.55 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 432.1 ± 24.0 °C

- Flash Point : 99.2 ± 21.2 °C

DTAEME exhibits several biological activities through its interactions with key signaling pathways:

- NF-κB Pathway Modulation : DTAEME has been shown to influence the NF-κB pathway, which plays a crucial role in immune response and inflammation. This modulation can lead to reduced inflammatory responses in various cell types .

- PI3K/Akt Pathway Interaction : The compound also interacts with the PI3K/Akt signaling pathway, which is vital for cell survival and growth. This interaction suggests potential roles in cancer biology and metabolic regulation .

- AMPK Pathway Regulation : DTAEME's effects on the AMPK pathway indicate its involvement in energy metabolism regulation, which could have implications for metabolic disorders and obesity management .

Anti-inflammatory Effects

A study demonstrated that DTAEME significantly reduced the production of pro-inflammatory cytokines in macrophages when stimulated with lipopolysaccharides (LPS). This effect was attributed to its ability to inhibit the NF-κB pathway, highlighting its potential as an anti-inflammatory agent .

Neuroprotective Properties

Research indicates that DTAEME may have neuroprotective effects due to its structural similarity to other neuroprotective fatty acids. In vitro studies showed that DTAEME could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative disease therapies .

Cardiovascular Health

DTAEME's influence on lipid metabolism has been explored in relation to cardiovascular health. It has been found to improve lipid profiles by reducing triglyceride levels and increasing HDL cholesterol in animal models, indicating potential benefits for cardiovascular disease prevention .

Comparative Analysis of Fatty Acids

| Property | DTAEME | DHA | Arachidonic Acid |

|---|---|---|---|

| Molecular Weight | 346.55 g/mol | 328.47 g/mol | 304.46 g/mol |

| Major Biological Activity | Anti-inflammatory | Neuroprotective | Pro-inflammatory |

| Key Pathways Affected | NF-κB, PI3K/Akt, AMPK | PI3K/Akt | COX pathways |

| Source | Marine oils | Fish oils | Animal tissues |

Q & A

Q. What analytical methods are recommended for identifying and quantifying cis-7,10,13,16-Docosatetraenoic acid methyl ester in biological samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC/MS) is the gold standard for quantifying this compound. Samples are typically derivatized to fatty acid methyl esters (FAMEs) using acid-catalyzed methylation (e.g., H2SO4-toluene-methanol) . A CP-Sil88 capillary column (20 m × 0.25 mm) with a temperature gradient (50–230°C) effectively separates isomers. Quantification requires comparison to certified standards (e.g., FAME-37 mix) and internal standards like nervonic acid . Challenges include resolving co-eluting isomers and ensuring derivatization efficiency.

Q. How should this compound be stored to maintain stability?

Methodological Answer: The compound is sensitive to oxidation due to its four double bonds. Store at -20°C in inert solvents (e.g., ethanol or DMSO) under nitrogen gas to minimize degradation . For long-term storage (>2 years), aliquot into amber vials to prevent light exposure. Avoid repeated freeze-thaw cycles, which can induce lipid peroxidation .

Advanced Research Questions

Q. What experimental designs are critical for studying the pro-inflammatory role of this compound in non-alcoholic fatty liver disease (NAFLD)?

Methodological Answer: In vivo models (e.g., CDAHFD-fed db/db mice) show elevated hepatic adrenic acid levels, correlating with inflammation . Key steps include:

- Lipid extraction: Folch or Bligh-Dyer methods to isolate total lipids from liver tissue.

- Targeted lipidomics: LC-MS/MS or GC/MS to quantify the compound and its oxidized metabolites (e.g., epoxides or hydroxyeicosatetraenoic acids).

- Functional assays: Measure pro-inflammatory cytokines (IL-6, TNF-α) and assess NF-κB activation in Kupffer cells.

Contradictory data may arise from differences in dietary models or genetic backgrounds, necessitating validation in human NAFLD biopsies .

Q. How does this compound regulate vascular tone, and what experimental challenges exist in characterizing its effects?

Methodological Answer: Adrenic acid modulates vascular tone via cytochrome P450 (CYP)-derived epoxides, which activate potassium channels in smooth muscle cells . Key methodologies:

- Ex vivo vascular rings: Measure vasodilation/constriction in adrenal arteries using wire myography.

- CYP inhibition: Use selective inhibitors (e.g., MS-PPOH for CYP2C) to block epoxide production.

Challenges include distinguishing its effects from arachidonic acid metabolites and ensuring physiological relevance of concentrations used in vitro .

Q. What strategies are employed to resolve contradictory data on the metabolic fate of this compound in different tissues?

Methodological Answer: Tissue-specific metabolism is studied using:

- Radiolabeled tracers: <sup>14</sup>C-labeled adrenic acid tracks incorporation into phospholipids or β-oxidation pathways.

- Compartmental analysis: Compare lipid pools in brain, liver, and adrenal glands via subcellular fractionation.

Discrepancies often arise due to variations in enzyme expression (e.g., elongases vs. peroxisomal oxidases). Cross-validation with knockout models (e.g., Elovl5<sup>-/-</sup> mice) clarifies pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.